N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide
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Overview
Description
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide typically involves the reaction of 2-(acetylamino)ethyl disulfide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfanyl linkage, leading to the formation of simpler sulfur-containing compounds.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler sulfur-containing compounds .
Scientific Research Applications
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s trisulfanyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity and function. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(2-acetamidoethyl)sulfanyl]disulfanyl}ethyl)acetamide
- N-(2-(((2-acetamidoethyl)sulfanyl)disulfanyl)ethyl)acetamide
Uniqueness
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide is unique due to its trisulfanyl linkage, which imparts distinct chemical and biological properties.
Properties
CAS No. |
10325-48-1 |
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Molecular Formula |
C8H16N2O2S3 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N-[2-(2-acetamidoethyltrisulfanyl)ethyl]acetamide |
InChI |
InChI=1S/C8H16N2O2S3/c1-7(11)9-3-5-13-15-14-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
PZMNXVBVZDXSAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSSSCCNC(=O)C |
Origin of Product |
United States |
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